4-phenyl-4-[1H-imidazol-2-yl]-piperidine
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Overview
Description
4-phenyl-4-[1H-imidazol-2-yl]-piperidine is a compound that features a piperidine ring substituted with a phenyl group and an imidazole moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenylpiperidine with imidazole under specific conditions. The reaction may require a catalyst, such as a nickel catalyst, and may proceed through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-4-[1H-imidazol-2-yl]-piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and imidazole groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield different piperidine derivatives.
Scientific Research Applications
4-phenyl-4-[1H-imidazol-2-yl]-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, affecting the activity of enzymes or receptors. The phenyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-4-[1H-imidazol-2-yl]-benzene
- 4-phenyl-4-[1H-imidazol-2-yl]-pyridine
- 4-phenyl-4-[1H-imidazol-2-yl]-pyrrole
Uniqueness
4-phenyl-4-[1H-imidazol-2-yl]-piperidine is unique due to its specific combination of a piperidine ring with a phenyl and imidazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C28H28N4O |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-(1-benzylimidazol-2-yl)-N,4-diphenylpiperidine-1-carboxamide |
InChI |
InChI=1S/C28H28N4O/c33-27(30-25-14-8-3-9-15-25)31-19-16-28(17-20-31,24-12-6-2-7-13-24)26-29-18-21-32(26)22-23-10-4-1-5-11-23/h1-15,18,21H,16-17,19-20,22H2,(H,30,33) |
InChI Key |
SSXWGBNGZDJNOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C3=NC=CN3CC4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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